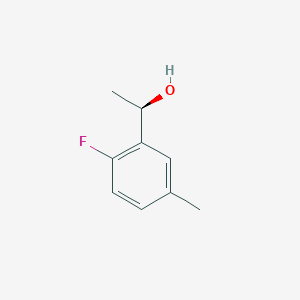
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Chiral catalysts such as BINAP-Ru complexes
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include:
Raw Materials: Fluoro-methylphenyl ketone, chiral reducing agents
Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate)
Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the fluoro group using nucleophiles like sodium methoxide
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
Oxidation: (2-Fluoro-5-methylphenyl)ethanone
Reduction: (1R)-1-(2-Fluoro-5-methylphenyl)ethane
Substitution: (1R)-1-(2-Methoxy-5-methylphenyl)ethan-1-OL
Aplicaciones Científicas De Investigación
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Biology: Investigated for its potential as a ligand in enzyme studies
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in inflammatory pathways
Receptor Binding: Binding to receptors that mediate pain and inflammation
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-1-(2-Fluorophenyl)ethan-1-OL
- (1R)-1-(2-Methylphenyl)ethan-1-OL
- (1R)-1-(2-Chloro-5-methylphenyl)ethan-1-OL
Uniqueness
(1R)-1-(2-Fluoro-5-methylphenyl)ethan-1-OL is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
(1R)-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
Clave InChI |
URFIFPHJQPTBGO-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)F)[C@@H](C)O |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
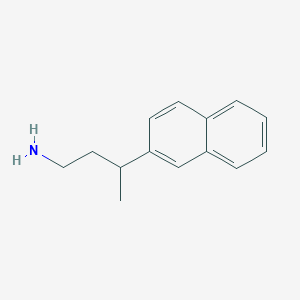

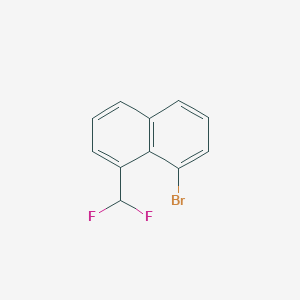
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)
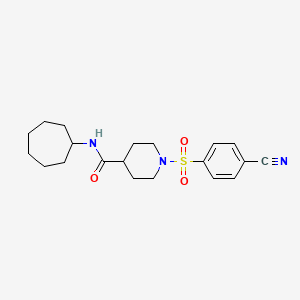

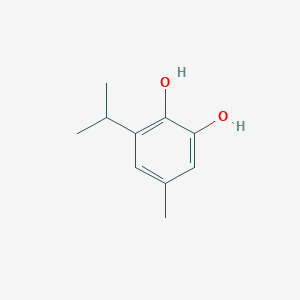
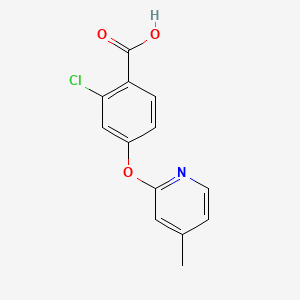
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
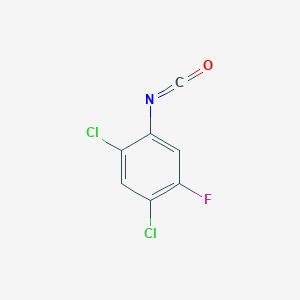
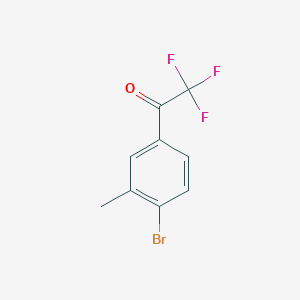

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
